N-[(THIOPHEN-2-YL)METHYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE
Overview
Description
N-[(THIOPHEN-2-YL)METHYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE is an organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(THIOPHEN-2-YL)METHYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE typically involves the reaction of 2,3-dihydro-1,4-benzodioxine with a thiophene derivative under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which allows for the formation of the carbon-carbon bond between the benzodioxine and thiophene rings .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely.
Chemical Reactions Analysis
Types of Reactions
N-[(THIOPHEN-2-YL)METHYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
N-[(THIOPHEN-2-YL)METHYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(THIOPHEN-2-YL)METHYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit certain enzymes involved in inflammation or pain pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-(2-thienylmethyl)-2,5-thiophenedisulfonamide
- N-(2-fluorophenyl)-N’-(2-thienylmethyl)thiourea
- 4-phenyl-5-(2-thienylmethyl)-2,4-dihydro-3H-1,2,4-triazole
Uniqueness
N-[(THIOPHEN-2-YL)METHYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE is unique due to its benzodioxine-thiophene structure, which imparts specific electronic and steric properties. This uniqueness makes it a valuable compound for developing new materials and exploring novel therapeutic applications .
Properties
IUPAC Name |
N-(thiophen-2-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3S/c16-14(15-9-11-2-1-7-19-11)10-3-4-12-13(8-10)18-6-5-17-12/h1-4,7-8H,5-6,9H2,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXXGZEHIAFFWIV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NCC3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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